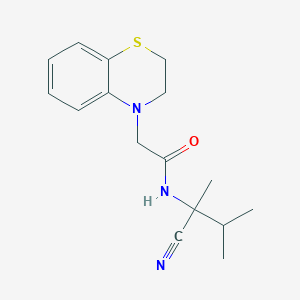
N-(1-cyano-1,2-dimethylpropyl)-2-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1,2-dimethylpropyl)-2-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry and material science. This compound features a unique structure combining a cyano group, a dimethylpropyl chain, and a benzothiazinyl moiety, which contributes to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide typically involves a multi-step process:
Formation of the Benzothiazinyl Intermediate: This step involves the cyclization of appropriate precursors to form the 3,4-dihydro-2H-1,4-benzothiazine ring.
Introduction of the Acetamide Group: The benzothiazinyl intermediate is then reacted with acetic anhydride or acetyl chloride to introduce the acetamide functionality.
Attachment of the Cyano-Dimethylpropyl Group: Finally, the cyano group and the dimethylpropyl chain are introduced through nucleophilic substitution reactions, often using reagents like cyanogen bromide and appropriate alkyl halides.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scale, often involving:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase yields.
Purification Techniques: Employing crystallization, distillation, and chromatography to achieve high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazinyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biology and Medicine:
Drug Development: Due to its potential biological activity, it is investigated as a lead compound in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer properties.
Biochemical Research: Used as a probe to study enzyme mechanisms and protein interactions.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Electronics: Application in the development of organic semiconductors and other electronic materials.
作用機序
The mechanism by which N-(1-cyano-1,2-dimethylpropyl)-2-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide exerts its effects is often related to its interaction with biological macromolecules:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
類似化合物との比較
- N-(1-cyano-1,2-dimethylpropyl)-2-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide shares structural similarities with other benzothiazine derivatives and cyano-containing compounds.
- Examples include: 2-(3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide, N-(1-cyano-1,2-dimethylpropyl)acetamide.
Uniqueness:
- Structural Features: The combination of the cyano group, dimethylpropyl chain, and benzothiazinyl moiety is unique, providing distinct chemical and biological properties.
- Reactivity: Its ability to undergo diverse chemical reactions makes it versatile for various applications.
- Biological Activity: Exhibits a broad spectrum of biological activities, making it a valuable compound in drug discovery and development.
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2,3-dihydro-1,4-benzothiazin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-12(2)16(3,11-17)18-15(20)10-19-8-9-21-14-7-5-4-6-13(14)19/h4-7,12H,8-10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBQQCJVHUEXGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCSC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














